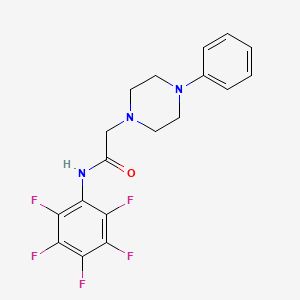

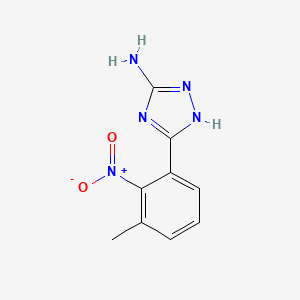

![molecular formula C18H20N2O2S2 B2392932 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzenesulfonamide CAS No. 2034391-33-6](/img/structure/B2392932.png)

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzenesulfonamide” is a complex organic compound. It contains a benzothiophene moiety, which is a polycyclic aromatic system with a sulfur atom, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .

Molecular Structure Analysis

The benzothiophene moiety in the molecule is a planar, aromatic system, which can contribute to the compound’s stability and may influence its interactions with other molecules. The sulfonamide group can participate in hydrogen bonding due to the presence of nitrogen and oxygen atoms .Chemical Reactions Analysis

Benzothiophenes can undergo electrophilic aromatic substitution reactions at the positions adjacent to the sulfur atom. Sulfonamides are generally stable but can be hydrolyzed under strongly acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and any additional substituents. Generally, benzothiophenes are stable, aromatic compounds, and sulfonamides have varying solubility in water depending on their structure .Scientific Research Applications

Anti-inflammatory and Anticancer Potential

- Synthesis and Biological Activities : A study detailed the synthesis of celecoxib derivatives, highlighting their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibited significant biological activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).

Molecular Docking and Bioassay Studies

- Cyclooxygenase-2 Inhibitor : Research involving the synthesis, crystal structure, molecular docking, and bioassay studies of compounds indicated their potential as cyclooxygenase-2 inhibitors, demonstrating the role of molecular structure in bioactivity (B. J. Al-Hourani et al., 2016).

Fluorescent Probe Development

- Selective Discrimination of Thiophenols : The creation of a reaction-based fluorescent probe for distinguishing thiophenols from aliphatic thiols showcases the application of such compounds in chemical, biological, and environmental sciences (Z. Wang et al., 2012).

Antimicrobial and Enzyme Inhibition

- Synthesis and Biological Screening : Compounds derived from N-dimethylphenyl substituted benzenesulfonamide demonstrated moderate to good antimicrobial activity, highlighting their potential in addressing bacterial infections and enzyme inhibition (Aziz‐ur‐Rehman et al., 2014).

Antitumor Activities

- Docking Study and Biological Evaluation : The study and synthesis of novel thiourea derivatives bearing the benzenesulfonamide moiety revealed promising antimycobacterial activity, demonstrating the potential of these compounds in developing antitumor drugs (M. Ghorab et al., 2017).

Synthetic Applications

- Directed Ortho Metalation (DoM) Methodology : Research highlighting the vast possibilities inherent in arylsulfonamides using the DoM methodology shows the role of these compounds in heterocyclic synthesis and their potential in creating new chemical entities (O. Familoni, 2002).

Future Directions

Properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S2/c1-20(2)17(16-13-23-18-11-7-6-10-15(16)18)12-19-24(21,22)14-8-4-3-5-9-14/h3-11,13,17,19H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTUMRVNXIXMAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=CC=C1)C2=CSC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2392849.png)

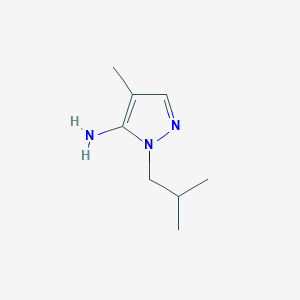

![7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2392852.png)

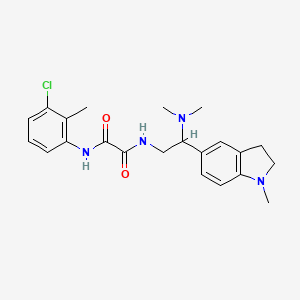

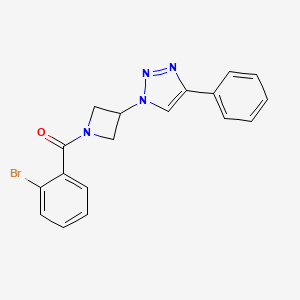

![N-(4-chloro-2-fluorophenyl)-2-[6-(4-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2392856.png)

![3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2392860.png)

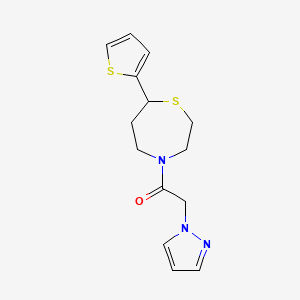

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2392864.png)

![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2392865.png)

![3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392866.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2392867.png)